molecular formula C22H24N2O B2917975 3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide CAS No. 852138-61-5

3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Cat. No.: B2917975
CAS No.: 852138-61-5
M. Wt: 332.447
InChI Key: DDIZAFAAFGVHFA-UHFFFAOYSA-N
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Description

3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a carbazole ring system, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has been studied for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Carbazole: A closely related compound with similar structural features.

  • Indole derivatives: Compounds containing the indole nucleus, which share some biological activities with 3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10,12,14,24H,4-5,8-9,11,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIZAFAAFGVHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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